molecular formula C17H14N2O B11853936 1-Allyl-7-phenylquinazolin-4(1H)-one

1-Allyl-7-phenylquinazolin-4(1H)-one

Cat. No.: B11853936
M. Wt: 262.30 g/mol
InChI Key: KIVFMRPITGXTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-7-phenylquinazolin-4(1H)-one (CAS 28751-92-0) is a synthetic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug discovery. The molecular formula for this compound is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol . The quinazolin-4(3H)-one core is a privileged structure in pharmaceutical research, known for its wide spectrum of biological activities . This specific derivative, featuring an allyl group at the N1 position and a phenyl substituent at the C7 position, serves as a versatile chemical building block. Researchers utilize such functionalized quinazolinones as key intermediates in the design and synthesis of potential therapeutic agents . The structural motif is frequently explored in the development of novel kinase inhibitors, including compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical targets in oncology research . Furthermore, the quinazolinone scaffold has been rationally incorporated into the design of innovative multi-targeting molecules, such as dual PI3K/HDAC inhibitors, highlighting its value in probing complex biological pathways and addressing drug resistance mechanisms . This compound is intended for research applications only, providing chemists and biologists a valuable tool for probing structure-activity relationships and developing new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

7-phenyl-1-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C17H14N2O/c1-2-10-19-12-18-17(20)15-9-8-14(11-16(15)19)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2

InChI Key

KIVFMRPITGXTFW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Elucidation of Reaction Mechanisms in Quinazolinone Synthesis

Detailed Mechanistic Pathways of Key Annulation and Cyclization Reactions

The construction of the quinazolinone ring system is predominantly achieved through annulation and cyclization reactions, which involve the formation of the fused pyrimidine (B1678525) ring onto a benzene (B151609) precursor. A common and practical approach involves the cyclocondensation of ortho-aminobenzamides with various carbonyl compounds or their equivalents. nih.gov For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by acids like p-toluenesulfonic acid, proceeds through the initial formation of an imine intermediate. This is followed by an efficient PIDA-mediated oxidative dehydrogenation, leading to the aromatic quinazolinone ring. organic-chemistry.org

Another widely employed strategy starts from 2-halobenzamides, typically 2-fluorobenzamides or 2-iodo/bromobenzamides. In a transition-metal-free approach, 2-fluorobenzamides react with amides in the presence of a strong base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). nih.gov The mechanism involves an initial SNAr (nucleophilic aromatic substitution) reaction where the amide nitrogen displaces the ortho-fluorine atom. The resulting intermediate then undergoes an intramolecular cyclization-condensation to furnish the quinazolin-4-one ring. nih.gov Copper-catalyzed versions of this reaction, using 2-iodo/bromobenzamides and amides, proceed via a tandem sequence of intermolecular N-arylation and intramolecular nucleophilic substitution, followed by an aerobic oxidation step to yield the final product. mdpi.com

Isatoic anhydrides also serve as valuable precursors. Their reaction with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, provides a simple and efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org The mechanism likely involves the ring-opening of the anhydride (B1165640) by the amidoxime, followed by cyclization and dehydration.

The following table summarizes key features of these annulation and cyclization pathways.

Table 1: Mechanistic Features of Key Quinazolinone Annulation/Cyclization Reactions
Starting Material Reagent/Catalyst Key Mechanistic Steps Reference
o-Aminobenzamide Aldehyde / p-TSA, PIDA Imine formation, Oxidative dehydrogenation organic-chemistry.org
o-Fluorobenzamide Amide / Cs₂CO₃ SNAr, Intramolecular cyclization-condensation nih.gov
o-Iodo/bromobenzamide Amide / Cu-catalyst Intermolecular N-arylation, Intramolecular substitution, Aerobic oxidation mdpi.com
Isatoic Anhydride Amidoxime / FeCl₃ Ring-opening, Cyclization, Dehydration organic-chemistry.org

Role of Intermediates in Quinazolinone Formation

The pathways leading to quinazolinones are often governed by the formation and reactivity of specific transient species. These intermediates dictate the reaction course and the structure of the final product.

While rhodium itself is not the most commonly cited catalyst for basic quinazolinone synthesis, the principle of metallacyclic intermediates is central to many transition-metal-catalyzed routes, particularly those involving C-H activation. In related ruthenium-catalyzed reactions, for example, the synthesis of 2-arylquinazolines from 2-aminophenyl ketones and amines involves a dehydrogenative coupling mechanism. organic-chemistry.org The catalytic cycle is proposed to initiate with the coordination of the catalyst to the reactants, followed by the formation of a metallacyclic intermediate. This intermediate facilitates the bond formations and subsequent reductive elimination or oxidation to release the product and regenerate the active catalyst. While specific rhodacyclic intermediates for quinazolinone synthesis are less detailed in the provided literature, the concept is analogous to the well-studied cobalt-catalyzed [4+2] cycloaddition reactions, which proceed through cobaltacyclic species. frontiersin.org

N-Arylnitrilium ions are key electrophilic intermediates in quinazolinone syntheses that utilize nitriles as a carbon source. A copper-catalyzed reaction of 2-halobenzamides with nitriles illustrates this pathway. organic-chemistry.org In the presence of a base like t-BuOK, the nitrile undergoes nucleophilic addition from the deprotonated 2-halobenzamide. The subsequent intramolecular SNAr reaction forms the quinazolinone ring. The formation of a nitrilium-like species is crucial for activating the nitrile for the initial nucleophilic attack. nih.govorganic-chemistry.org

Other significant reactive intermediates include:

Amidines: These are often formed in situ and undergo intramolecular cyclization. For example, the reaction of 2-aminobenzylamines with nitriles (in the presence of ZnCl₂) or alcohols (with PIDA/I₂) generates an amidine-type intermediate, which then cyclizes. nih.gov

Imines: Formed from the condensation of amino groups with aldehydes or ketones, imines are common precursors that undergo subsequent cyclization and oxidation. The reaction of 2-aminobenzylamines with aldehydes first yields a dihydroquinazoline (B8668462) via an imine intermediate, which is then oxidized to the quinazoline (B50416). nih.govnih.gov

Carbodiimides: In a tandem strategy for 2,3-disubstituted quinazolin-4(3H)-ones, C-nucleophilic addition to a carbodiimide (B86325) carbon is a key step. This is followed by intramolecular nucleophilic substitution by the newly formed NH moiety to construct the quinazolinone framework. organic-chemistry.org

Mechanistic Insights into Specific Transformations

Specific bond-forming and cleavage reactions are foundational to modern quinazolinone synthesis, enabling the use of diverse and readily available starting materials.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for synthesizing and functionalizing quinazolinones. nih.govresearchgate.net This strategy avoids the need for pre-functionalized substrates like halo- or organometallic anilines. In a typical mechanism, a directing group on the substrate (often an amide or a similar coordinating group) chelates to the metal center (e.g., Co, Ru, Rh). frontiersin.orgresearchgate.net This brings the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) or related pathway to form a metallacyclic intermediate. researchgate.net This intermediate then reacts with a coupling partner (e.g., an alkyne, alkene, or another electrophile). Subsequent steps, such as migratory insertion and reductive elimination, lead to the functionalized product and regenerate the active catalyst. For instance, a cobalt-catalyzed synthesis of quinazolines from benzimidates and dioxazolones (as a nitrile synthon) proceeds via a C-H activation pathway to construct the heterocyclic ring. frontiersin.org

Table 2: Key Steps in C-H Activation for Quinazolinone Synthesis

Step Description Catalyst Example Reference
Coordination The directing group on the substrate coordinates to the transition metal center. Cp*Co(CO)I₂ frontiersin.org
C-H Cleavage/Metalation The catalyst cleaves a C-H bond to form a metallacyclic intermediate. [Ru(p-cymene)Cl₂]₂ researchgate.net
Reaction with Partner The metallacycle reacts with a coupling partner (e.g., alkyne, dioxazolone). Cp*Co(CO)I₂ frontiersin.org
Annulation/Reductive Elimination The ring is formed, and the product is released, regenerating the catalyst. [Ru(p-cymene)Cl₂]₂ researchgate.net

C(CO)–C Bond Oxidative Cleavage and Amination

Certain synthetic routes to quinazolinones ingeniously involve the cleavage of carbon-carbon bonds. A notable example is the metal- and catalyst-free electrochemical synthesis from alkenes and 2-aminobenzamides. researchgate.net The proposed mechanism involves an initial anodic oxidative difunctionalization of the alkene, followed by a selective C-C bond cleavage, cyclization, and a final oxidation step to yield the quinazolinone. researchgate.net

Another strategy involves the oxidative amination of sp³ C-H bonds. In a metal-free approach, the sp³ carbon of methylarenes or solvents like DMSO can serve as a one-carbon synthon. rsc.org The reaction with 2-aminobenzophenones and ammonia (B1221849) proceeds through a dual amination of the benzylic C-H bonds. The kinetic isotope effect suggests that the C-H bond cleavage is the rate-determining step in these transformations. nih.gov Copper-catalyzed versions of this reaction also exist, where a benzylic C-H bond of a methylarene is subjected to oxidative amination with ammonia and a 2-aminoarylketone, followed by intramolecular cyclization to form the quinazoline ring. mdpi.com These methods showcase how C-H bonds or C-C bonds can be strategically cleaved and functionalized to build the quinazolinone core. mdpi.comrsc.org

Intramolecular Cycloaddition and Rearrangement Reactions

While direct literature on intramolecular cycloaddition and rearrangement reactions for the specific synthesis of 1-Allyl-7-phenylquinazolin-4(1H)-one is not prevalent, the principles of such reactions involving N-allyl substituents on heterocyclic cores are well-established and can be extrapolated. The allyl group at the N1 position introduces a reactive moiety capable of participating in various intramolecular transformations, which are often key steps in the construction of more complex fused heterocyclic systems.

One of the most relevant transformations for an N-allyl-substituted quinazolinone is the intramolecular [4+2] cycloaddition , or Diels-Alder reaction. In a hypothetical scenario, the quinazolinone ring could act as a diene, reacting with the allyl group's double bond as the dienophile. However, the aromaticity of the quinazolinone system makes this a high-energy process. A more plausible pathway involves the transformation of the quinazolinone into a more reactive diene species.

Another significant reaction is the intramolecular ene reaction . This process involves the transfer of an allylic hydrogen from the N-allyl group to a suitable acceptor within the quinazolinone framework, accompanied by the formation of a new carbon-carbon bond. The feasibility of such a reaction would depend on the presence of a suitable "enophile" within the quinazolinone structure and the stereoelectronic requirements of the transition state.

Rearrangement reactions , such as the Claisen rearrangement, are also conceivable, particularly if an O-allylated intermediate were formed. For instance, if the synthesis involves an O-allyl ether precursor, a subsequent thermal or Lewis acid-catalyzed Claisen rearrangement could lead to a C-allylated quinazolinone.

Furthermore, intramolecular cyclization of N-allyl quinazolinones can be initiated by various reagents. For example, radical cyclizations can be initiated by radical initiators, leading to the formation of fused ring systems. Similarly, transition metal-catalyzed cyclizations, employing catalysts based on palladium, gold, or other metals, can facilitate the formation of new rings through various mechanisms, including hydroamination or amino-alkenylation. acs.org For instance, gold catalysts are known to activate allenic systems for intramolecular hydrofunctionalization, a principle that could be extended to allylic systems under specific conditions. acs.org

A plausible, though not directly documented for this specific compound, intramolecular cyclization could involve the formation of tricyclic quinazolinones. For instance, the cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones has been shown to produce bioactive tricyclic quinazolines. nih.gov While the substitution pattern is different, this demonstrates the propensity of substituted quinazolinones to undergo intramolecular ring-forming reactions.

It is important to note that the specific conditions, such as temperature, solvent, and the presence of catalysts, would play a crucial role in determining which, if any, of these intramolecular reactions would occur and what the resulting products would be.

Analysis of Regioselectivity and Stereoselectivity in Quinazolinone Synthesis

The synthesis of a specifically substituted quinazolinone like this compound requires precise control over the regioselectivity of the reactions employed to introduce the substituents at the desired positions.

Regioselectivity in the Introduction of the Phenyl Group at C7:

The introduction of a substituent at a specific position on the benzo-fused ring of the quinazolinone core is a significant challenge. The regioselectivity is governed by the directing effects of the substituents already present on the ring and the nature of the electrophilic or coupling reaction being performed.

In a typical synthesis of 7-substituted quinazolinones, one would start with a correspondingly substituted anthranilic acid or a related precursor. For instance, the synthesis of 2,6-disubstituted (3H)-quinazolin-4-ones has been achieved starting from 6-bromoanthranilic acid. nih.gov Following this logic, the synthesis of a 7-phenylquinazolinone would ideally start from an appropriately substituted anthranilic acid derivative where the phenyl group is already in the desired position.

Alternatively, modern cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce the phenyl group onto a pre-formed quinazolinone ring bearing a halogen or a triflate group at the 7-position. The regioselectivity of this step would be pre-determined by the position of the leaving group on the quinazolinone scaffold. The synthesis of 2,6-disubstituted quinazolin-4-ones has been reported to proceed through the acylation of 6-bromoanthranilic acid, followed by cyclization and subsequent functionalization, illustrating the principle of building upon a pre-functionalized core. nih.gov

The choice of catalyst and reaction conditions is critical in directing the substitution to the desired position. For example, palladium-catalyzed C-H activation has been used for the regioselective functionalization of quinazolinones, although this is more commonly reported for the C2 position. beilstein-journals.org The inherent electronic properties of the quinazolinone ring system generally favor substitution at certain positions over others. Computational studies can often provide insight into the most likely sites of reaction based on the electron density of the aromatic ring.

Stereoselectivity in Intramolecular Reactions:

When considering potential intramolecular reactions of the N-allyl group, stereoselectivity becomes a key factor. The spatial arrangement of the atoms in the transition state of the cyclization or rearrangement reaction will determine the stereochemistry of the newly formed chiral centers.

For instance, in a hypothetical intramolecular SN2' cyclization of an alkyllithium species onto a methoxy (B1213986) allyl ether, it has been demonstrated that the reaction proceeds via a syn SN2' mechanism. nih.gov This indicates a stereochemical preference for the nucleophile to attack from the same face as the leaving group. While this specific reaction may not be directly applicable, it highlights the principle that intramolecular cyclizations often exhibit high stereoselectivity due to the conformational constraints of the cyclic transition state.

In the case of a potential intramolecular cycloaddition, the stereochemical outcome would be governed by the endo/exo selectivity rule and the facial selectivity of the approach of the dienophile to the diene. The substituents on both the diene and dienophile parts of the molecule would influence this selectivity.

The following table summarizes hypothetical reaction parameters for the synthesis of the target compound, based on general principles of quinazolinone synthesis.

Reaction StepReagents and ConditionsKey Considerations
N-Allylation Allyl bromide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Regioselective N1-alkylation vs. O-alkylation.
C7-Phenylation 7-Bromo-quinazolin-4-one, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., Toluene, Dioxane)Suzuki cross-coupling. Regioselectivity determined by the position of the bromine atom.
Intramolecular Cyclization (Hypothetical) Heat or Lewis Acid/Transition Metal CatalystEne reaction, Diels-Alder, or other pericyclic reactions. Stereoselectivity would be a major factor.

It is crucial to reiterate that the synthesis of this compound has not been specifically detailed in the reviewed literature. The discussions above are based on established principles of organic synthesis applied to the quinazolinone framework and serve as a conceptual guide to the potential synthetic strategies and mechanistic considerations.

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Methodological Approaches in Quinazolinone SAR Investigations

The investigation of SAR for quinazolinone derivatives typically employs a multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling. The primary methodology involves the systematic synthesis of analog libraries where specific positions on the quinazolinone core are modified. nih.govresearchgate.net Researchers often create series of compounds to explore the effects of different functional groups at a particular position, a process that allows for a direct correlation between structural changes and biological outcomes. researchgate.net

Once synthesized, these derivatives undergo in vitro screening against specific biological targets, such as enzymes or cell lines, to determine their activity, often measured as IC₅₀ (half-maximal inhibitory concentration) values. researchgate.net For instance, numerous quinazolinone-based compounds have been evaluated for their ability to inhibit protein kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov

Computational methods are increasingly integral to SAR studies. Molecular docking is used to predict how different derivatives bind within the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com These in silico analyses help rationalize the observed biological data and guide the design of new analogs with improved binding affinity.

Impact of Substituent Modifications on Quinazolinone Scaffolds

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system.

Influence of Allyl Group Position and Configuration on Structure-Function Relationships

The introduction of an allyl group, a small and lipophilic moiety, can significantly impact the pharmacological profile of a quinazolinone derivative. While direct SAR studies on 1-allyl substituted quinazolinones are not extensively documented, research on related structures provides valuable insights. For example, studies on 2,3-disubstituted quinazolinones have shown that incorporating an allyl group at the N3 position can lead to potent cytotoxic activity against various cancer cell lines. researchgate.net This suggests that the allyl group can be a favorable substituent for enhancing certain biological activities. The lipophilicity of the allyl group may improve membrane permeability, while its double bond offers a site for potential metabolic interactions or covalent bonding in specific target active sites.

Significance of Phenyl Group Placement and Substitution in Modulation of Activity

Substitution on the benzene (B151609) ring portion of the quinazolinone core is a key strategy for modulating biological activity. Position 7, in particular, has been identified as a critical site for modification. SAR studies have revealed that introducing a chlorine atom at position 7 can confer potent anticonvulsant activity upon the quinazolinone scaffold. nih.gov Furthermore, substitutions at C7 are known to be relevant in the design of EGFR inhibitors. nih.gov

The placement of a phenyl group at position 7, as seen in 1-Allyl-7-phenylquinazolin-4(1H)-one, introduces a bulky, aromatic substituent. This can have several effects:

Steric Influence : The size of the phenyl group can dictate the molecule's orientation within a binding pocket.

Hydrophobic Interactions : The aromatic ring can engage in favorable hydrophobic or π-π stacking interactions with amino acid residues in a protein target.

Modification Potential : The phenyl ring itself can be further substituted to fine-tune activity, a common strategy in drug design.

The following table illustrates how substitutions on the quinazolinone ring system have been shown to influence biological activity in various studies.

Compound Series Key Substituent(s) Position(s) Observed Biological Activity Reference
Quinazolinone DerivativesChlorine7Favorable for anticonvulsant activity nih.gov
6,7-disubstituted 4-anilino-quinazolines(E)-propen-1-yl moiety6, 7Potent EGFR inhibition nih.gov
2,3-disubstituted-6-iodo-3H-quinazolin-4-onesAllyl group2 and/or 3Enhanced antitumor activity researchgate.net
4-anilinoquinazolinesAlkyl-thiobenzothiazole side chain6Improved anti-cancer activity researchgate.net

Modifications at the Quinazolinone Core (e.g., positions 2, 3, 5, 6, 7, 8)

SAR studies have extensively demonstrated that positions 2, 3, 6, and 8 are crucial for determining the pharmacological profile of quinazolinone derivatives. nih.gov

Position 2 : Substitutions at this position are common. The introduction of methyl, amine, or thiol groups is often essential for antimicrobial activities. nih.gov A substituted aromatic ring at this position is also a frequent modification.

Position 3 : This position is frequently substituted, often with substituted aromatic rings, to enhance antimicrobial or anticancer effects. nih.gov The combination of substitutions at both positions 2 and 3 is a widely explored strategy for creating dual-substituted analogs with potent biological effects. nih.gov

Positions 6 and 8 : The introduction of halogen atoms, such as chlorine, bromine, or iodine, at positions 6 and 8 has been shown to significantly improve antimicrobial and antitumor activities. nih.gov For example, bromination at position 8 has been noted in compounds with anti-tuberculosis activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches in Quinazolinone Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. rsc.org

In quinazolinone research, QSAR studies have been successfully applied to develop models for various biological activities, including anticancer and anticonvulsant effects. researchgate.netnih.gov These models are built using a set of known quinazolinone derivatives and their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the biological activity. nih.gov A robust QSAR model can provide critical insights into which structural features are most important for the desired pharmacological effect. For example, a 3D-QSAR model can generate contour maps that visualize regions where steric bulk or specific electronic properties would be favorable or unfavorable for activity, thereby guiding the rational design of more potent quinazolinone derivatives. rsc.org

Computational Chemistry and Theoretical Studies of 1 Allyl 7 Phenylquinazolin 4 1h One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of quinazolinone derivatives. semanticscholar.orgresearchgate.net These calculations provide a detailed picture of the molecule's behavior and properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. schrodinger.comscielo.br A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinazolinone derivatives, the HOMO-LUMO gap can be calculated using DFT methods, and these calculations often correlate with the molecule's observed biological activity. semanticscholar.orgnih.gov For instance, a smaller energy gap might indicate a higher propensity for the molecule to engage in charge transfer interactions with a biological target. nih.gov

Studies on related heterocyclic systems demonstrate that the distribution of HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov In quinazolinone analogues, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinazolinone Analogue (Calculated via DFT) Note: This is a representative table based on typical values found in the literature for similar compounds.

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)3.7

Conformational Analysis and Stability

The three-dimensional conformation of 1-Allyl-7-phenylquinazolin-4(1H)-one is crucial for its interaction with biological targets. Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the most stable (lowest energy) conformations of the molecule. nih.gov For quinazolinone derivatives, key conformational features include the orientation of the phenyl and allyl substituents relative to the quinazolinone core.

The heterocyclic ring in related systems often prefers a half-chair conformation, with bulky substituents like phenyl groups occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov The rotational barriers around the single bonds connecting the substituents to the core are also of interest, as they determine the flexibility of the molecule. Understanding the preferred conformations is essential for designing molecules that fit optimally into a specific binding site.

Thermodynamic and Kinetic Considerations of Reaction Pathways

Theoretical methods are employed to study the mechanisms of reactions involving quinazolinone derivatives, including their synthesis and potential metabolic degradation. semanticscholar.orgmdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. nih.gov

These calculations provide insights into the thermodynamics (relative stability of products and reactants) and kinetics (activation energy barriers) of a reaction. For example, in the synthesis of quinazolinone Schiff base derivatives, DFT studies can elucidate the favorability of different reaction steps. semanticscholar.org Similarly, theoretical investigations into the tautomerization of related quinolinone systems have determined the high energy barriers involved, indicating the relative stability of different tautomeric forms. nih.gov

Molecular Docking and Ligand-Target Binding Mechanism Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov This method is widely used to study the interactions of quinazolinone analogues with various biological targets, such as enzymes and receptors. frontiersin.orgnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The synthesized compound, in its optimized conformation, is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the binding pocket. frontiersin.orgnih.gov For example, docking studies on quinazolinone derivatives have identified crucial interactions with residues in the active sites of enzymes like EGFR kinase and phosphodiesterase. nih.govnih.gov

Table 2: Representative Molecular Docking Results for a Quinazolinone Analogue with a Target Protein Note: This table illustrates typical data obtained from a molecular docking study.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Quinazolinone AnalogueEGFR Kinase-9.5Met793, Lys745, Asp855Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. frontiersin.orgnih.govnih.gov

For quinazolinone derivatives, MD simulations can confirm the stability of the interactions predicted by docking. frontiersin.orgnih.gov These simulations can also reveal the role of water molecules in mediating interactions and can help to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov Studies on related compounds have shown that MD simulations can elucidate how small conformational changes in the protein can affect ligand binding. nih.gov

In Silico Mechanistic Studies (e.g., Transition State Analysis, Free Energy Profiles)

In silico mechanistic studies delve into the step-by-step process of chemical reactions. semanticscholar.org By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. mdpi.com

For complex reactions, a free energy profile can be constructed, mapping the energy of the system as it progresses from reactants to products. mdpi.com Such studies have been applied to understand the photodegradation of related heterocyclic compounds, where the mechanism involves multiple steps, including the formation of biradical intermediates and intramolecular rearrangements. mdpi.com Similarly, the mechanism of tautomerization in quinolinone derivatives has been investigated, revealing the energy barriers for proton transfer. nih.gov These theoretical approaches are invaluable for understanding reaction mechanisms that may be difficult to probe experimentally.

Advanced Research Techniques and Methodologies for Quinazolinone Structural and Mechanistic Characterization

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic techniques are indispensable tools for deducing the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the atomic connectivity and functional groups present in a compound like 1-Allyl-7-phenylquinazolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound.

In the ¹H NMR spectrum of a compound analogous to this compound, such as a 1-allyl-substituted quinazolinone, the protons of the allyl group would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would typically appear as a doublet, while the methine proton (-CH=) would be a multiplet, and the terminal vinyl protons (=CH₂) would present as two distinct signals. The aromatic protons on the quinazolinone core and the phenyl ring at the 7-position would resonate in the downfield region of the spectrum, with their splitting patterns providing information about their substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed in the range of 160-165 ppm. The carbons of the allyl group and the aromatic rings would also have characteristic chemical shifts, confirming the presence of these structural motifs. For instance, in a related 7-chloro-2-phenylquinazolin-4(3H)-one, the carbon signals were assigned based on their chemical environment. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Quinazolinones
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7-fluoro-2-phenylquinazolin-4(3H)-one12.64 (s, 1H), 8.25 – 8.10 (m, 3H), 7.64 – 7.44 (m, 4H), 7.36 (td, J = 8.7, 2.5 Hz, 1H)167.55, 165.06, 162.02, 154.19, 151.31, 132.84, 132.15, 129.49-129.38 (d, J=11.0 Hz), 129.10-128.36 (d, J=74.0 Hz), 118.45, 115.69-115.46 (d, J=23.0 Hz), 113.04-112.83 (d, J=21.0 Hz) rsc.org
7-chloro-2-phenylquinazolin-4(3H)-one12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H)162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 rsc.org
2-(p-tolyl)quinazolin-4(3H)-one12.45 (s, 1H), 8.21 – 8.01 (m, 2H), 7.83 – 7.76 (m, 1H), 7.72 – 7.66 (m, 1H), 7.49 (ddd, J = 8.1, 7.1, 1.2 Hz, 1H), 7.34 (d, J = 8.0 Hz, 2H), 2.38 (s, 5H)162.71, 152.71, 149.29, 141.93, 135.04, 130.37, 129.67, 128.15, 127.88, 126.86, 126.31, 121.36, 21.46 rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula by providing a highly accurate mass measurement. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. The quinazolinone core has characteristic fragmentation pathways that can help confirm the structure of the molecule. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A strong absorption band around 1680-1690 cm⁻¹ would be indicative of the C=O (amide) stretching vibration of the quinazolinone ring. The C=N stretching vibration would appear in the region of 1615-1630 cm⁻¹. The aromatic C-H stretching and bending vibrations, as well as the C=C stretching of the allyl group, would also be observable, providing further evidence for the proposed structure. The NIST Chemistry WebBook provides reference IR spectra for the parent 4(1H)-Quinazolinone, which shows a prominent carbonyl peak. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Quinazolinone Derivatives
Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O (Amide)~1685 nist.gov
C=N~1625 mdpi.com
Aromatic C-H~3050 mdpi.com
C=C (Alkene)~1650 mdpi.com

In Vitro Assays for General Biological Evaluation Methodologies

Once the structure of this compound is confirmed, its biological activity can be investigated. In vitro assays are the first step in this process, providing a rapid and cost-effective way to screen for potential therapeutic effects.

Cell-Based Assays for Antiproliferation Screening (e.g., using A549, HCT116, MCF7, PC3, HeLa cell lines)

To assess the potential anticancer activity of this compound, it would be screened against a panel of human cancer cell lines. These cell lines represent various types of cancer, including lung (A549), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cancer. A common method for this screening is the MTT assay, which measures the metabolic activity of the cells and thus their viability after treatment with the compound. A dose-dependent reduction in cell viability would indicate antiproliferative activity.

Numerous studies have demonstrated the antiproliferative potential of quinazolinone derivatives against these cell lines. For instance, a quinazoline (B50416) derivative, PVHD121, showed promising activity against A549, HCT116, MCF7, PC3, and HeLa cells. nih.gov Similarly, other synthesized quinazoline derivatives have exhibited significant cytotoxicity against HeLa and MDA-MB-231 (a breast cancer cell line) cancer cells. nih.gov The IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%, is a key parameter determined from these assays and is used to compare the potency of different compounds.

Table 3: Antiproliferative Activity of Representative Quinazolinone Derivatives
Cell LineCompoundIC₅₀ (µM)Reference
HeLaGefitinib4.3 nih.gov
MDA-MB-231Gefitinib28.3 nih.gov
MCF7Quinazolinone hydrazide (3a)0.20 ± 0.02 nih.gov
A2780Quinazolinone hydrazide (3a)3.00 ± 1.20 nih.gov

Enzyme Inhibition Assays (e.g., EGFR, BRAF, Tubulin Polymerization)

Enzyme inhibition assays are fundamental in drug discovery to determine a compound's potency and selectivity against specific biological targets. For quinazolinone derivatives, these assays often focus on protein kinases like EGFR and BRAF, which are critical in cancer cell signaling, and structural proteins like tubulin.

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Inhibition

A strategic approach in cancer therapy involves the dual inhibition of EGFR and BRAF, as mutations in BRAF can confer resistance to EGFR inhibitors. nih.gov The inhibitory activity of quinazolinone compounds against these kinases is typically measured using in vitro kinase assays. These assays quantify the ability of a compound to prevent the phosphorylation of a substrate by the target enzyme. The potency is expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Recent studies on quinazolin-4-one/3-cyanopyridin-2-one hybrids, which feature a 3-allyl quinazolin-4-one core, have demonstrated the potential of this scaffold in dual EGFR/BRAF inhibition. nih.gov Compounds were tested against both EGFR and the mutated BRAFV600E kinase. The results for two notable analogues, compound 18 and 19 , highlight that the 3-allyl substitution is favorable for potent inhibition. nih.gov

CompoundStructure (R1, R2)EGFR IC50 (nM)BRAFV600E IC50 (nM)
18Allyl, OCH3110 ± 10140 ± 10
19Allyl, Cl140 ± 11190 ± 12
Erlotinib (Reference)-80 ± 560 ± 5
Table 1: Dual EGFR and BRAFV600E inhibitory activity of 3-allyl-quinazolin-4-one analogues. Data is expressed as mean ± SEM. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a crucial protein in the formation of microtubules, which are essential for cell division. The inhibition of tubulin polymerization is a validated anticancer strategy. nih.gov Assays to measure this activity can be based on changes in turbidity or fluorescence. nih.gov A common method uses purified tubulin that, upon polymerization in the presence of GTP, incorporates a fluorescent reporter, leading to an increase in signal. nih.gov

While direct data for this compound is not available, various quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For instance, certain quinazolinone-amino acid hybrids have been shown to possess dual EGFR and tubulin inhibitory activity. nih.gov Studies on other derivatives have demonstrated that they can arrest the cell cycle in the G2/M phase, disrupt microtubule networks, and compete for the colchicine (B1669291) binding site on tubulin. nih.govnih.gov

Cellular Pathway Analysis (e.g., Cell Cycle Progression, Apoptosis Detection)

Beyond targeting specific enzymes, it is crucial to understand how a compound affects cellular processes like cell division and programmed cell death (apoptosis).

Cell Cycle Progression Analysis

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Flow cytometry is a standard technique used to analyze the cell cycle distribution of a cell population. Cells are stained with a fluorescent dye (like propidium (B1200493) iodide) that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Quinazolinone derivatives have been shown to induce cell cycle arrest at various phases. For example, a novel quinazoline derivative, 04NB-03 , was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration-dependent manner. nih.gov Other studies have reported that different quinazolinone analogues can cause cell cycle arrest in the S-phase or G2/M phase, preventing cancer cells from proceeding to mitosis. nih.govnih.govrsc.org

Apoptosis Detection

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Many anticancer agents work by inducing apoptosis. Several methods are used to detect and quantify apoptosis:

Annexin V/PI Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and used to detect these early apoptotic cells via flow cytometry. Propidium Iodide (PI) is used to identify late apoptotic or necrotic cells with compromised membranes. bue.edu.eg

Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis. Assays can measure the activity of specific caspases, such as caspase-3, -8, and -9, to confirm the activation of apoptotic pathways. bue.edu.egfrontiersin.org

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair that is cleaved by caspase-3 during apoptosis. Detecting this cleavage by Western blot is a hallmark of apoptosis. rsc.org

Studies on quinazolinone-chalcone hybrids and quinazoline-phenyl chlormethine conjugates have demonstrated their ability to induce apoptosis through these mechanisms. For example, certain hybrids were found to cause a significant increase in the percentage of apoptotic cells, arrest the cell cycle, and induce the cleavage of both caspase-3 and PARP-1. rsc.org Another study showed a novel phenyl chlormethine-quinazoline derivative induces apoptosis by activating caspase 3. frontiersin.org

MethodologyPathway AnalyzedTypical Findings for Active Quinazolinones
Flow Cytometry (DNA Staining)Cell Cycle ProgressionArrest in G1, S, or G2/M phase. nih.govnih.gov
Annexin V-FITC/PI AssayApoptosis (Membrane Asymmetry)Increase in early and late apoptotic cell populations. bue.edu.eg
Caspase Activity AssaysApoptosis (Execution Pathway)Increased activity of Caspase-3, -8, and/or -9. bue.edu.egfrontiersin.org
Western BlotApoptosis (Protein Cleavage)Detection of cleaved PARP. rsc.org
Table 2: Common Methodologies for Cellular Pathway Analysis of Quinazolinone Derivatives.

In Vivo Model Systems in Quinazolinone Research (Methodological Applications)

After demonstrating promising activity in vitro, candidate compounds are advanced to in vivo models to assess their efficacy and behavior in a living organism.

Xenograft Models

A widely used in vivo model in cancer research is the tumor xenograft model. In this system, human cancer cells are implanted into immunocompromised mice. This allows for the study of a compound's antitumor activity in a more complex biological environment. For instance, a novel quinazoline derivative, 04NB-03 , was evaluated in a xenograft model where its administration significantly suppressed tumor growth in mice bearing hepatocellular carcinoma cells, without causing notable toxic side effects. nih.gov Similarly, a new quinazoline-phenyl chlormethine conjugate also showed significant inhibition of tumor growth in a HepG2-xenografted tumor model. frontiersin.org These studies are critical for evaluating a compound's therapeutic potential before consideration for clinical trials.

Other In Vivo Models

Beyond cancer, quinazolinone derivatives are explored for other therapeutic applications. For example, several 2,3-disubstituted quinazolin-4(3H)-one derivatives, including a series with an allyl group at position 3, were evaluated for anticonvulsant activity. researchgate.netnih.gov The methodological application involved the pentylenetetrazole (PTZ)-induced seizure model in mice, where the ability of the compounds to prevent or delay the onset of seizures was measured. researchgate.netnih.gov These studies demonstrate the versatility of the quinazolinone scaffold and the diverse in vivo methodologies used to validate their biological activities.

Future Research Directions and Unexplored Avenues in 1 Allyl 7 Phenylquinazolin 4 1h One Research

Development of Novel and Efficient Synthetic Pathways

Future research should focus on adapting modern synthetic methodologies to this target. One-pot, multi-component reactions (MCRs) represent a promising avenue. For instance, a potential MCR could involve the condensation of 2-amino-4-phenylbenzoic acid, an allyl-containing reactant, and a suitable one-carbon source under optimized conditions. Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration, as it has been shown to accelerate the synthesis of other quinazoline (B50416) derivatives, often leading to cleaner reactions and higher yields. frontiersin.org The development of a robust MAOS protocol for 1-Allyl-7-phenylquinazolin-4(1H)-one would be a significant step forward.

Furthermore, the use of novel catalytic systems could provide more efficient and selective routes. Research into transition-metal-catalyzed cross-coupling reactions to introduce the C-7 phenyl group onto a pre-formed 1-allylquinazolinone core, or vice-versa, could offer a modular and flexible synthetic strategy.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachPotential Starting MaterialsKey Features
One-Pot Multi-Component Reaction 2-Amino-4-phenylbenzoic acid, Allylamine, Triethyl orthoformateAtom economy, reduced workup, operational simplicity.
Microwave-Assisted Synthesis 2-Amino-N-allyl-4-phenylbenzamide, Formic acidRapid reaction times, improved yields, potential for solvent-free conditions. frontiersin.org
Palladium-Catalyzed Cross-Coupling 1-Allyl-7-bromoquinazolin-4(1H)-one, Phenylboronic acidModular approach, allowing for late-stage diversification of the C-7 substituent.

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. The allyl group, in particular, offers a site for unique chemical transformations.

Future mechanistic studies could investigate the potential for intramolecular cyclization reactions involving the allyl group and the quinazolinone core under various conditions (e.g., thermal, photochemical, or metal-catalyzed). For example, an intramolecular Heck reaction could lead to novel, rigid tricyclic structures, significantly altering the compound's conformational properties.

Computational studies, such as Density Functional Theory (DFT), could be employed to model reaction pathways, predict transition states, and elucidate the energetics of various synthetic transformations. This theoretical insight would be invaluable for guiding experimental work and could lead to the discovery of novel, selective reactions. A theoretical study on the photochemistry of a related tetrazol-5-one leading to a pyrimidinone highlights the potential for such advanced mechanistic elucidation. nih.gov

Exploration of New Structural Modifications for Comprehensive SAR Studies

Systematic structural modification is the cornerstone of structure-activity relationship (SAR) studies, which are essential for identifying the key molecular features responsible for any observed biological activity. For this compound, both the N-1 allyl group and the C-7 phenyl group are prime candidates for modification.

Future SAR studies should explore a range of modifications to these groups. The allyl group could be replaced with other unsaturated moieties (e.g., propargyl, crotyl) or functionalized to introduce polar groups (e.g., alcohols, amines). The phenyl group at C-7 could be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic requirements for activity. Additionally, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to significant changes in biological profiles. SAR studies on other quinazolinones have shown that substitutions at positions 2, 3, 6, and 8 are also critical for biological activity, suggesting that modifications at these positions on the this compound scaffold should also be explored. nih.govnih.gov

Table 2: Proposed Structural Modifications for SAR Studies of this compound

Position of ModificationProposed ModificationsRationale
N-1 Position Propargyl, Butenyl, Hydroxypropyl, AminoallylTo investigate the role of the double bond and explore the impact of polarity.
C-7 Phenyl Ring -F, -Cl, -OCH3, -NO2, -CF3 (at ortho, meta, para positions)To probe electronic and steric effects on biological activity. mdpi.comresearchgate.net
C-2 Position -H, -CH3, -NH2, -SHTo explore the impact of small substituents on the overall pharmacology. nih.gov
C-6 and C-8 Positions -H, -F, -Cl, -BrHalogenation at these positions has been shown to enhance the activity of other quinazolinones. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. These tools can be powerfully applied to the future development of derivatives of this compound.

Future research should leverage AI/ML for several purposes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel, untested derivatives based on their structural features. nih.gov This can help prioritize which compounds to synthesize, saving time and resources. Generative AI models can be trained on existing libraries of active quinazolinone compounds to design novel molecules with optimized properties. Furthermore, AI can be used to predict reaction outcomes and retrosynthetic pathways, accelerating the development of efficient synthetic routes. youtube.com

Sustainability and Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should incorporate these principles.

This includes the exploration of greener solvent systems, such as deep eutectic solvents (DES) or even water, to replace traditional volatile organic solvents. acs.org The development of reusable catalysts, such as magnetic nanoparticles functionalized with an acidic group, can also contribute to a more sustainable synthetic process. nih.gov Furthermore, energy-efficient techniques like ultrasound-assisted synthesis could be investigated to reduce the energy consumption of the synthetic process. nih.gov Adopting these green chemistry approaches will not only make the synthesis of this compound and its derivatives more environmentally friendly but also potentially more cost-effective. acs.org

Q & A

Q. What are the common synthetic routes for 1-Allyl-7-phenylquinazolin-4(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves condensation of substituted anthranilic acid derivatives with allyl-containing precursors. For example, refluxing 2-aminobenzophenone derivatives with allyl isocyanate in ethanol under acidic catalysis (e.g., acetic acid) yields the quinazolinone core . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (80–100°C), and catalyst selection (e.g., KAl(SO₄)₂·12H₂O for eco-friendly synthesis) . Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining yields above 70% .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm allyl (-CH₂-CH=CH₂) and phenyl substituents. The quinazolinone carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄N₂O).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • TLC : Monitoring reaction progress with silica gel plates (ethyl acetate/hexane eluent) .

Q. How is crystallographic data for this compound analyzed to resolve molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. WinGX suites process diffraction data, while ORTEP visualizes anisotropic displacement ellipsoids . For example, the quinazolinone ring typically adopts a planar conformation, with allyl and phenyl groups in orthogonal positions .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Structural variability : Subtle substituent changes (e.g., electron-withdrawing groups at C-6) alter binding to targets like DNA topoisomerases .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using CLSI guidelines for reproducibility .
  • Mechanistic studies : Combine molecular docking (e.g., AutoDock Vina) with enzymatic assays to validate target engagement .

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

  • Precursor modification : Use electron-rich aryl aldehydes to enhance cyclization efficiency .
  • Green chemistry : Replace traditional catalysts with ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions .
  • Workup optimization : Liquid-liquid extraction (chloroform/water) followed by column chromatography (silica gel, 60–120 mesh) removes unreacted amines .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 inhibition .
  • QSAR modeling : Correlate substituent electronegativity with bioactivity using Gaussian09 for DFT calculations .
  • Molecular dynamics : Simulate binding stability to receptors (e.g., SIRT1) over 100-ns trajectories in GROMACS .

Q. How do structural modifications of the quinazolinone core influence its apoptotic activity?

  • Allyl group : Enhances membrane permeability via lipophilicity (logP ~2.5) .
  • Phenyl substitution : Para-substituted electron-donating groups (e.g., -OCH₃) increase DNA intercalation, measured via comet assays .
  • Hybrid derivatives : Conjugation with triazoles (e.g., 1,2,4-triazolo[4,3-a]quinazolinones) improves caspase-3 activation by 40% in Jurkat cells .

Methodological Challenges & Solutions

Q. What experimental approaches resolve low solubility of this compound in aqueous media?

  • Prodrug design : Introduce phosphate esters at the N-1 position, hydrolyzed in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, characterized by DLS and TEM .
  • Co-solvents : Use DMSO/PBS mixtures (≤1% v/v) to maintain solubility without cytotoxicity .

Q. How are crystallographic twinning and disorder managed in SC-XRD analysis of quinazolinone derivatives?

  • Data collection : Acquire high-resolution data (d ≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion .
  • Refinement : SHELXL’s TWIN/BASF commands model twinning ratios, while PART instructions handle disordered allyl groups .
  • Validation : Check R-factor gaps (ΔR ≤ 5%) and PLATON’s ADDSYM for missed symmetry .

Q. What statistical models analyze dose-response relationships in quinazolinone bioactivity studies?

  • Non-linear regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for cytotoxicity assays) .
  • Survival analysis : Kaplan-Meier plots for in vivo antitumor efficacy (e.g., xenograft models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.